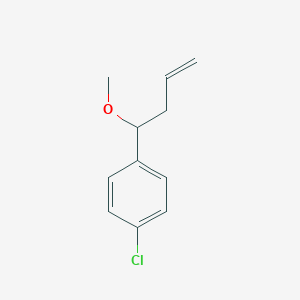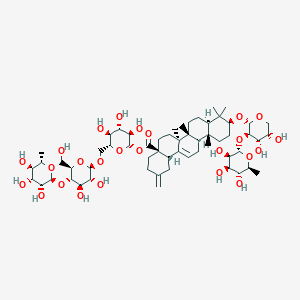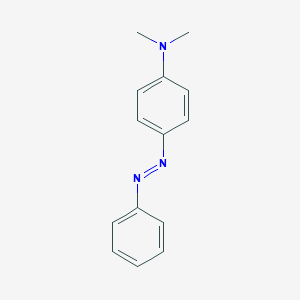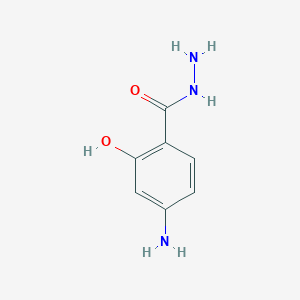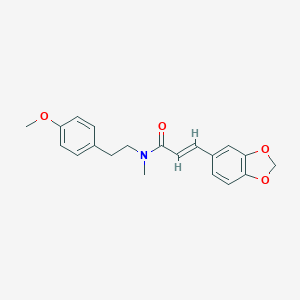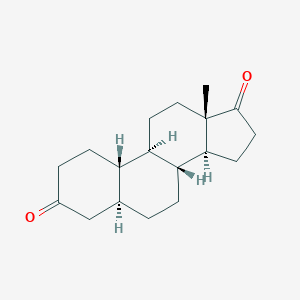
5-(Nonyloxy)-2-(4-octylphenyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Nonyloxy)-2-(4-octylphenyl)pyrimidine (NOP) is a pyrimidine derivative that has gained significant attention in the scientific community due to its potential applications in various fields. NOP is a lipophilic compound that can easily penetrate cell membranes, making it an ideal candidate for drug development and other research applications.
Applications De Recherche Scientifique
5-(Nonyloxy)-2-(4-octylphenyl)pyrimidine has been extensively studied for its potential applications in various fields, including drug development, material science, and nanotechnology. 5-(Nonyloxy)-2-(4-octylphenyl)pyrimidine has been found to exhibit antimicrobial, antiviral, and anti-inflammatory properties, making it a potential candidate for the development of new drugs. 5-(Nonyloxy)-2-(4-octylphenyl)pyrimidine has also been used in the synthesis of novel materials, such as liquid crystals, due to its unique molecular structure.
Mécanisme D'action
5-(Nonyloxy)-2-(4-octylphenyl)pyrimidine is believed to exert its effects by interacting with cell membranes and altering their properties. 5-(Nonyloxy)-2-(4-octylphenyl)pyrimidine has been shown to increase the fluidity of cell membranes, which may affect the activity of membrane-bound enzymes and receptors. 5-(Nonyloxy)-2-(4-octylphenyl)pyrimidine has also been found to inhibit the activity of certain enzymes involved in the inflammatory response, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
5-(Nonyloxy)-2-(4-octylphenyl)pyrimidine has been shown to exhibit a wide range of biochemical and physiological effects. In vitro studies have demonstrated that 5-(Nonyloxy)-2-(4-octylphenyl)pyrimidine can inhibit the growth of various microorganisms, including bacteria and fungi. 5-(Nonyloxy)-2-(4-octylphenyl)pyrimidine has also been found to inhibit the replication of certain viruses, such as herpes simplex virus. In vivo studies have shown that 5-(Nonyloxy)-2-(4-octylphenyl)pyrimidine can reduce inflammation and oxidative stress in animal models of disease.
Avantages Et Limitations Des Expériences En Laboratoire
5-(Nonyloxy)-2-(4-octylphenyl)pyrimidine has several advantages for use in laboratory experiments, including its lipophilic nature, which allows it to easily penetrate cell membranes. 5-(Nonyloxy)-2-(4-octylphenyl)pyrimidine is also relatively stable and can be synthesized in large quantities. However, 5-(Nonyloxy)-2-(4-octylphenyl)pyrimidine has some limitations, including its low solubility in water, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 5-(Nonyloxy)-2-(4-octylphenyl)pyrimidine. One area of interest is the development of new drugs based on the structure of 5-(Nonyloxy)-2-(4-octylphenyl)pyrimidine. Researchers are also exploring the use of 5-(Nonyloxy)-2-(4-octylphenyl)pyrimidine in the synthesis of novel materials, such as nanoparticles. Additionally, further studies are needed to fully understand the mechanism of action of 5-(Nonyloxy)-2-(4-octylphenyl)pyrimidine and its potential applications in various fields.
Conclusion:
In conclusion, 5-(Nonyloxy)-2-(4-octylphenyl)pyrimidine is a pyrimidine derivative that has potential applications in various fields, including drug development, material science, and nanotechnology. 5-(Nonyloxy)-2-(4-octylphenyl)pyrimidine exhibits antimicrobial, antiviral, and anti-inflammatory properties and has been shown to alter cell membrane properties. While 5-(Nonyloxy)-2-(4-octylphenyl)pyrimidine has several advantages for use in laboratory experiments, further research is needed to fully understand its potential applications and limitations.
Méthodes De Synthèse
5-(Nonyloxy)-2-(4-octylphenyl)pyrimidine can be synthesized using various methods, including the reaction of 4-octylphenylamine with 5-formyl-2-hydroxypyrimidine in the presence of a base such as potassium carbonate. This reaction yields the intermediate product, which is then converted to 5-(Nonyloxy)-2-(4-octylphenyl)pyrimidine through the reaction with 1-bromo-nonyl bromide. The final product is then purified using column chromatography.
Propriétés
Numéro CAS |
121640-73-1 |
|---|---|
Nom du produit |
5-(Nonyloxy)-2-(4-octylphenyl)pyrimidine |
Formule moléculaire |
C27H42N2O |
Poids moléculaire |
410.6 g/mol |
Nom IUPAC |
5-nonoxy-2-(4-octylphenyl)pyrimidine |
InChI |
InChI=1S/C27H42N2O/c1-3-5-7-9-11-13-15-21-30-26-22-28-27(29-23-26)25-19-17-24(18-20-25)16-14-12-10-8-6-4-2/h17-20,22-23H,3-16,21H2,1-2H3 |
Clé InChI |
XYVYVOBJKZLQFT-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCOC1=CN=C(N=C1)C2=CC=C(C=C2)CCCCCCCC |
SMILES canonique |
CCCCCCCCCOC1=CN=C(N=C1)C2=CC=C(C=C2)CCCCCCCC |
Synonymes |
5-(Nonyloxy)-2-(4-octylphenyl)-pyrimidine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




